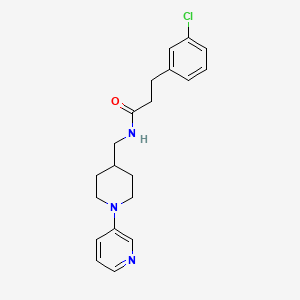
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chlorophenylpropanoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with the piperidinyl-pyridine derivative under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
- 3-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
Uniqueness
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific substitution pattern on the piperidine and pyridine rings, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O, with a molecular weight of approximately 379.9 g/mol. The compound features a chlorophenyl group, a piperidine moiety, and a pyridine ring, which contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. A study on derivatives of piperidine and pyridine reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of halogen substituents in related compounds has been linked to enhanced antibacterial efficacy .
Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related studies have shown that piperidine derivatives can exhibit antifungal properties. For instance, certain piperidine-based compounds demonstrated significant inhibition against fungal strains in vitro .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Similar piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results that suggest a mechanism for therapeutic applications in neurodegenerative diseases and other conditions .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors due to its structural characteristics, influencing neurotransmitter systems.
- Enzyme Interaction : Inhibition of key enzymes involved in bacterial metabolism or human physiological processes could explain its pharmacological effects.
- Cellular Uptake : The lipophilicity associated with the chlorophenyl and piperidine groups may facilitate cellular uptake, enhancing bioactivity.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
These findings suggest that modifications in the structure of piperidine and pyridine derivatives can lead to enhanced biological activities.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSCQQIXBNUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














